2-({[(2-bromobenzoyl)amino]carbothioyl}amino)-N-phenylbenzamide
Beschreibung
2-({[(2-bromobenzoyl)amino]carbothioyl}amino)-N-phenylbenzamide is a complex organic compound with the molecular formula C21H16BrN3O2S and a molecular weight of 454.3 g/mol. This compound is characterized by the presence of bromine, phenylcarbamoyl, and carbamothioyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Eigenschaften
Molekularformel |
C21H16BrN3O2S |
|---|---|
Molekulargewicht |
454.3 g/mol |
IUPAC-Name |
2-[(2-bromobenzoyl)carbamothioylamino]-N-phenylbenzamide |
InChI |
InChI=1S/C21H16BrN3O2S/c22-17-12-6-4-10-15(17)19(26)25-21(28)24-18-13-7-5-11-16(18)20(27)23-14-8-2-1-3-9-14/h1-13H,(H,23,27)(H2,24,25,26,28) |
InChI-Schlüssel |
WIIWKBGVHDGIHU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3Br |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-({[(2-bromobenzoyl)amino]carbothioyl}amino)-N-phenylbenzamide involves multiple steps, typically starting with the bromination of benzamide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-({[(2-bromobenzoyl)amino]carbothioyl}amino)-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to yield corresponding amines and acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-({[(2-bromobenzoyl)amino]carbothioyl}amino)-N-phenylbenzamide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-({[(2-bromobenzoyl)amino]carbothioyl}amino)-N-phenylbenzamide involves its interaction with specific molecular targets. The bromine atom and carbamothioyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-({[(2-bromobenzoyl)amino]carbothioyl}amino)-N-phenylbenzamide include:
2-bromobenzamide: A simpler compound with only a bromine atom attached to the benzamide core.
Phenylcarbamoyl derivatives: Compounds with phenylcarbamoyl groups attached to various cores.
Carbamothioyl derivatives: Compounds with carbamothioyl groups attached to different molecular frameworks.
The uniqueness of 2-({[(2-bromobenzoyl)amino]carbothioyl}amino)-N-phenylbenzamide lies in its combination of bromine, phenylcarbamoyl, and carbamothioyl groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
